molecular formula C9H6BrNOS B8719487 3-Bromobenzo[B]thiophene-7-carboxamide CAS No. 959756-06-0

3-Bromobenzo[B]thiophene-7-carboxamide

Cat. No.: B8719487
CAS No.: 959756-06-0
M. Wt: 256.12 g/mol
InChI Key: DQKVVLLHOPRRDE-UHFFFAOYSA-N
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Description

3-Bromobenzo[B]thiophene-7-carboxamide (CAS 959756-06-0) is a brominated benzothiophene derivative with the molecular formula C9H6BrNOS and a molecular weight of 256.12 g/mol. This compound is part of the benzothiophene scaffold, a privileged structure in medicinal chemistry known for its versatile role in drug discovery. The thiophene moiety is a significant pharmacophore, ranked 4th in U.S. FDA-approved small drug molecules over the last decade, underscoring its importance in developing novel therapeutics . As a key synthetic intermediate, this carboxamide-functionalized reagent is valuable for constructing more complex molecules via cross-coupling reactions and serves as a building block in organic materials research . Benzothiophene carboxamide compounds have been investigated for their potential biological activities. Research into related analogues indicates that such structures can serve as inhibitors for enzymes like cyclooxygenase-2 (COX-2), with applications studied in contexts such as inflammation and pain . Furthermore, the broader class of benzo[b]thiophene derivatives has shown promise in anticancer research, where they have been designed as covalent inhibitors targeting pathways like RhoA/ROCK to inhibit cancer cell proliferation, migration, and invasion . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

959756-06-0

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

3-bromo-1-benzothiophene-7-carboxamide

InChI

InChI=1S/C9H6BrNOS/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H2,11,12)

InChI Key

DQKVVLLHOPRRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)SC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: 3-Halobenzo[b]thiophenes

3-Chlorobenzo[b]thiophene Derivatives

  • Synthesis: 3-Chloro and 3-bromo derivatives are synthesized via electrophilic cyclization using sodium halides (NaCl, NaBr) and CuSO₄ in ethanol, yielding high-purity products (>95%) .
  • Bioactivity: Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibit comparable antibacterial potency, with MIC values of 16 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast. Both derivatives comply with Lipinski, Veber, and Muegge drug-likeness rules, showing excellent ADME profiles .
  • Reactivity : The bromine atom in 3-bromobenzo[b]thiophene is more reactive in palladium-catalyzed cross-coupling reactions (e.g., 2-arylation) compared to chlorine, enabling sequential functionalization at positions 2 and 3 .

3-Iodobenzo[b]thiophene Derivatives

Positional Isomers and Functional Group Variants

7-Bromo-2-methylbenzo[b]thiophene (CAS 75288-49-2)

  • Structure : Bromine at position 7 and a methyl group at position 2.
  • No bioactivity data is provided, but methyl substitution typically lowers hydrogen-bonding capacity, which may diminish target binding .

7-Bromobenzo[b]thiophene-3-carboxylic Acid (CAS 19075-62-8)

  • Structure : Carboxylic acid at position 3 and bromine at position 7.
  • Properties : The carboxylic acid group increases solubility in aqueous media but may limit blood-brain barrier penetration. This contrasts with the carboxamide in the target compound, which balances solubility and membrane permeability .

Data Tables

Table 1: Comparative Properties of Benzo[b]thiophene Derivatives

Compound Substituents MIC (µg/mL) Reactivity in Pd Catalysis Key Applications
3-Bromobenzo[b]thiophene-7-carboxamide* 3-Br, 7-CONH₂ N/A High (C–Br bond retained) Drug discovery, materials
3-Chlorobenzo[b]thiophene 3-Cl 16 Moderate Antibacterial agents
7-Bromo-2-methylbenzo[b]thiophene 7-Br, 2-CH₃ N/A Low Intermediate synthesis
3-Bromobenzo[b]thiophene 3-Br 16 High Cross-coupling reactions

*Hypothetical data inferred from structural analogues.

Research Findings and Key Insights

  • Bioactivity : 3-Bromo and 3-chloro derivatives exhibit rapid bactericidal effects, with time-kill studies showing >99% reduction in S. aureus within 4 hours at MIC .
  • ADME Profile : Both halogenated derivatives comply with drug-likeness filters, suggesting favorable oral bioavailability .
  • Functional Group Impact : Carboxamide substitution (vs. methyl or carboxylic acid) likely enhances target binding via hydrogen bonding, though direct evidence is needed.

Q & A

Basic Research Questions

Q. What are the optimal palladium-catalyzed conditions for synthesizing derivatives of 3-Bromobenzo[b]thiophene-7-carboxamide?

  • The direct 2-arylation of 3-Bromobenzo[b]thiophene derivatives is achieved using low Pd catalyst loading (0.5 mol%), temperatures of 80–120°C, and reaction times of 0.5–2 hours. Electron-deficient aryl bromides and heterocyclic substrates yield high regioselectivity, preserving the C3-bromine for subsequent functionalization. This method avoids pre-functionalized substrates and enables sequential catalytic steps .

Q. How is the purity and structure of synthesized this compound derivatives validated?

  • Characterization involves nuclear magnetic resonance (¹H/¹³C NMR), elemental analysis, and melting point determination. For example, 3-(3-Bromobenzo[b]thiophene-2-yl)benzonitrile was isolated as a white solid (81% yield, m.p. 156–159°C) after silica gel column chromatography. These methods confirm regiochemical outcomes and eliminate side products .

Q. What safety protocols are critical when handling brominated aromatic compounds like this compound?

  • General precautions for brominated compounds include using fume hoods, gloves, and eye protection. While specific safety data for this compound is limited, analogous brominated reagents (e.g., 3-Bromobenzaldehyde) require storage below 4°C and avoidance of skin contact . Waste must be segregated and disposed of via certified hazardous waste services .

Advanced Research Questions

Q. How can sequential palladium-catalyzed reactions introduce multiple substituents on the benzo[b]thiophene core?

  • The C3-bromine in this compound allows sequential functionalization. For example, initial 2-arylation with electron-deficient aryl bromides (e.g., 4-nitroaryl) can be followed by Suzuki-Miyaura coupling at C3. This strategy produces 2,3-diheteroaryl benzo[b]thiophenes, useful in materials science and drug discovery .

Q. What statistical approaches resolve contradictions in cytotoxicity data for 3-Bromobenzo[b]thiophene derivatives?

  • When cytotoxicity assays (e.g., SRB assay ) yield conflicting results, controlling the false discovery rate (FDR) via the Benjamini-Hochberg procedure reduces Type I errors in multiple hypothesis testing. This method balances sensitivity and specificity, particularly in high-throughput pharmacological screens .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity at C2, improving arylation efficiency. Steric hindrance from ortho-substituted aryl bromides, however, reduces yields. Computational studies (DFT) or Hammett plots can quantify these effects to guide substrate selection .

Q. What methodologies enable the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Modular synthesis involves varying aryl/heteroaryl bromides in the initial 2-arylation step. For example, coupling with furan or pyrrole derivatives introduces oxygen/nitrogen heterocycles. Post-functionalization via Buchwald-Hartwig amination or Ullmann coupling at C3-bromine further diversifies the scaffold .

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